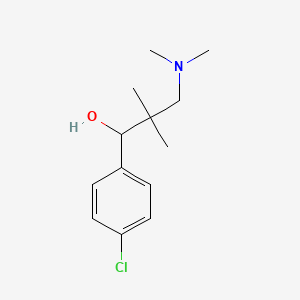
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol typically involves the reaction of 4-chlorobenzyl chloride with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the dimethylaminoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzaldehyde or 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzoic acid.
Reduction: Formation of 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzene.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylaminoethyl group can enhance its ability to interact with biological membranes and proteins, influencing its pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl alcohol: Lacks the dimethylaminoethyl group, resulting in different chemical and biological properties.
4-Chloro-alpha-[1,1-dimethyl-2-(methylamino)ethyl]benzyl alcohol: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Chloro-alpha-[1,1-dimethyl-2-(ethylamino)ethyl]benzyl alcohol: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is unique due to the presence of both the chlorine atom and the dimethylaminoethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Actividad Biológica
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The compound is characterized by its unique structure, which includes a chlorophenyl group that may contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- is C13H20ClNO. The compound features a propylamine backbone with a hydroxyl group and a p-chlorophenyl substituent. The presence of the tetramethyl groups enhances its lipophilicity, influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 233.76 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | Not determined |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 3-hydroxy-2,2-dimethylpropionic acid have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest.
Case Study: Antiproliferative Effects
In a study investigating the antiproliferative activity of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, it was found that these compounds significantly inhibited the growth of cancer cells (IC50 values ranging from micromolar to nanomolar) .
Neuroprotective Effects
The tetramethyl moiety in the compound may confer neuroprotective properties. Similar compounds have been studied for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : These compounds can modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Table 2: Summary of Biological Activities
Propiedades
Número CAS |
53207-40-2 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,9-15(3)4)12(16)10-5-7-11(14)8-6-10/h5-8,12,16H,9H2,1-4H3 |
Clave InChI |
RLJUAVMAXZAJMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















